molecular formula C13H16N2O6S B2852162 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2034314-33-3

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Numéro de catalogue: B2852162
Numéro CAS: 2034314-33-3
Poids moléculaire: 328.34
Clé InChI: FIARQEXHGPJZSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dioxooxazolidin-3-yl ethyl substituent. The compound’s structure includes a sulfonamide group linked to a methoxy- and methyl-substituted benzene ring, with a heterocyclic 2,4-dioxooxazolidine moiety connected via an ethyl spacer.

The oxazolidinone ring may be pre-formed or introduced post-sulfonamide coupling, as seen in thiazolidinone-based syntheses .

Propriétés

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-9-3-4-10(20-2)11(7-9)22(18,19)14-5-6-15-12(16)8-21-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIARQEXHGPJZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described by the following molecular formula and weight:

  • Molecular Formula : C13H15N3O5S
  • Molecular Weight : 319.34 g/mol

The structural representation can be summarized as follows:

N 2 2 4 dioxooxazolidin 3 yl ethyl 2 methoxy 5 methylbenzenesulfonamide\text{N 2 2 4 dioxooxazolidin 3 yl ethyl 2 methoxy 5 methylbenzenesulfonamide}

Pharmacological Properties

Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can be categorized into several key areas:

1. Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide against various bacterial strains should be evaluated through minimum inhibitory concentration (MIC) assays.

2. Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. The compound's potential as a selective CA inhibitor could be explored through molecular docking studies and enzyme kinetics.

3. Anti-inflammatory Effects

Sulfonamide compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Further research is necessary to assess the anti-inflammatory efficacy of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide in relevant models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following table summarizes key findings related to modifications in the structure that influence activity:

Structural ModificationEffect on Activity
Addition of dioxo groupIncreased potency against CAs
Variation in alkyl substituentsEnhanced lipophilicity and bioavailability
Alteration in sulfonamide moietyChanges in selectivity for different CA isoforms

Case Studies

  • Inhibitory Activity Against Carbonic Anhydrases : A study conducted on a series of benzenesulfonamide derivatives demonstrated that specific substitutions could lead to nanomolar inhibition constants against CA isoforms I and II, suggesting that similar modifications in N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide may yield potent inhibitors .
  • Antimicrobial Efficacy : In vitro studies showed that compounds with a similar oxazolidinone core exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics based on this scaffold .

Comparaison Avec Des Composés Similaires

Key Comparisons:

Compound Name Core Structure Key Substituents Heterocyclic Moiety
Target Compound Benzenesulfonamide 2-Methoxy, 5-methyl, ethyl linker 2,4-Dioxooxazolidin-3-yl
Valdecoxib (COX-2 inhibitor) Benzenesulfonamide 5-Methyl-3-phenylisoxazol-4-yl Isoxazole
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide Benzenesulfonamide 6-Methoxy, 3-ethylbenzoisoxazolyl Benzoisoxazole
H-8 Hydrochloride Isoquinolinesulfonamide N-[2-(Methylamino)ethyl] None (linear substituents)
2-(5,5-Dimethyl-2,4-dioxooxazolidin-3-yl)-... Pentanoic acid amide 5,5-Dimethyl-2,4-dioxooxazolidin-3-yl, methoxy, octadecanoylamino 2,4-Dioxooxazolidin-3-yl


Structural Insights :

  • The target compound’s 2,4-dioxooxazolidin-3-yl group distinguishes it from isoxazole (Valdecoxib) or benzoisoxazole-containing analogs . This moiety may enhance hydrogen-bonding interactions with biological targets compared to non-oxazolidinone sulfonamides.
  • Unlike H-series inhibitors (e.g., H-8), which lack heterocycles, the target compound’s oxazolidinone may improve metabolic stability or target specificity .

Pharmacological Activities

  • Valdecoxib: A selective COX-2 inhibitor with anti-inflammatory properties, leveraging the sulfonamide group for enzyme binding . The target compound’s oxazolidinone moiety may confer distinct target affinities, possibly for kinases or proteases.
  • H-Series Inhibitors (e.g., H-8): These isoquinolinesulfonamides inhibit protein kinases (e.g., PKA, PKG) via competitive binding at ATP sites . The target compound’s oxazolidinone could modulate similar pathways but with altered selectivity.
  • Thiazolidinone Derivatives: Compounds like 4-thiazolidinones exhibit antimicrobial activity, suggesting the target’s oxazolidinone may also contribute to such effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.